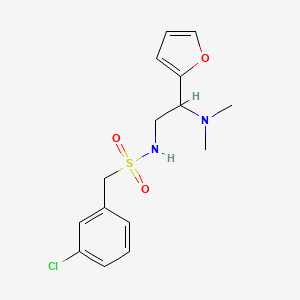![molecular formula C14H11ClN2O3 B2603811 (2S)-2-[(6-Chloropyridine-3-carbonyl)amino]-2-phenylacetic acid CAS No. 1568828-86-3](/img/structure/B2603811.png)
(2S)-2-[(6-Chloropyridine-3-carbonyl)amino]-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyridine and phenylacetic acid, with an amide linkage connecting the two. Pyridine is a basic heterocyclic organic compound similar to benzene, and phenylacetic acid is an organic compound containing a phenyl functional group and a carboxylic acid functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of an amide bond between the carboxyl group of phenylacetic acid and an amine derived from 6-chloropyridine-3-carbonyl . This could potentially be achieved through a peptide coupling reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenyl ring, a pyridine ring, and an amide functional group. The spatial arrangement of these groups could have significant implications for the compound’s physical and chemical properties .Chemical Reactions Analysis
As an amide, this compound could participate in various chemical reactions. For example, it could undergo hydrolysis under acidic or basic conditions to yield phenylacetic acid and a derivative of 6-chloropyridine-3-carbonyl .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could result in the formation of hydrogen bonds, which could affect its solubility and boiling point .Aplicaciones Científicas De Investigación
- ZnO-based photoelectronic devices benefit from the unique properties of ZnO single crystals. These crystals exhibit excellent transparency in the visible range and have a wide bandgap, making them suitable for ultraviolet (UV) photodetectors and light-emitting diodes (LEDs) .
- The growth and structure analysis of ZnO materials play a crucial role in optimizing device performance. Researchers explore crystal growth techniques and defect engineering to enhance ZnO’s electronic properties .
- ZnO is a promising photocatalyst due to its ability to generate reactive oxygen species (ROS) upon UV illumination. These ROS can degrade organic pollutants, making ZnO relevant for water purification, air quality improvement, and self-cleaning surfaces .
- Researchers investigate ZnO nanostructures (such as nanowires, nanoparticles, and thin films) for efficient photocatalytic applications .
- ZnO doped with transition metal ions (e.g., Mn, Co, or Fe) exhibits magnetic properties, making it a potential DMS material. DMS materials combine semiconducting behavior with magnetism, enabling spintronic applications .
- Researchers study the growth conditions and magnetic properties of ZnO-based DMS to optimize their performance .
- ZnO single crystals can be used in thermoelectric devices for energy conversion. Their high thermal stability, wide bandgap, and good electrical conductivity make them suitable for thermoelectric generators .
- Researchers explore ZnO-based thermoelectric materials to improve efficiency and reliability .
- Based on its photoelectric properties, ZnO is expected to find applications in infrared detectors. Researchers investigate ZnO’s response to infrared radiation and explore its potential for sensing and imaging .
- ZnO nanostructures, such as nanowires and nanoparticles, have diverse applications. These include gas sensors, biosensors, and transparent conductive films .
- Researchers continue to explore novel ZnO nanostructures and their applications in various fields .
Photoelectronic Devices
Photocatalysis
Diluted Magnetic Semiconductors (DMS)
Thermoelectric Applications
Infrared Detectors
Nanomaterials
Mecanismo De Acción
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. Its biological activity would likely depend on its interactions with various biological targets, which in turn would depend on factors like its size, shape, charge distribution, and the presence of functional groups .
Safety and Hazards
Direcciones Futuras
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential applications. For example, it could be studied as a potential precursor for the synthesis of other compounds, or its biological activity could be explored in the context of drug discovery .
Propiedades
IUPAC Name |
(2S)-2-[(6-chloropyridine-3-carbonyl)amino]-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-11-7-6-10(8-16-11)13(18)17-12(14(19)20)9-4-2-1-3-5-9/h1-8,12H,(H,17,18)(H,19,20)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCBJYAGCCMNAJ-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(3,4-dichlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2603729.png)
![5-benzyl-3-oxo-2-phenyl-N-(pyridin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2603731.png)





![Tert-butyl 4-[(5-chloropyrazin-2-yl)methyl-methylamino]piperidine-1-carboxylate](/img/structure/B2603739.png)




![1-Cyclopropyl-4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B2603750.png)
![N-(3'-acetyl-1-allyl-5-methyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2603751.png)